

HPLC method for 2-(Ethyl(phenyl)amino)ethyl acetate quantification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-(Ethyl(phenyl)amino)ethyl
acetate

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Application Note and Protocol

This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **2-(Ethyl(phenyl)amino)ethyl acetate**. The protocol is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

2-(Ethyl(phenyl)amino)ethyl acetate is a chemical intermediate with potential applications in pharmaceutical synthesis. Accurate and precise quantification of this compound is crucial for process monitoring, quality assurance of the final product, and stability studies. This application note describes a robust reversed-phase HPLC (RP-HPLC) method developed and validated for this purpose. The method is demonstrated to be specific, linear, accurate, and precise.

Experimental

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
- Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.



- Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μm particle size) is recommended. A C8 column can also be considered as an alternative.[1][2]
- Chemicals and Reagents:
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade or Milli-Q)
 - Methanol (HPLC grade)
- Reference Standard: 2-(Ethyl(phenyl)amino)ethyl acetate of known purity.

A set of optimized chromatographic conditions are presented in the table below.

Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 μm
Mobile Phase	Acetonitrile and Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30 °C
Detection	UV at 254 nm
Run Time	10 minutes

A stock solution of the **2-(Ethyl(phenyl)amino)ethyl acetate** reference standard is prepared by accurately weighing approximately 10 mg of the standard and dissolving it in a 10 mL volumetric flask with methanol. A series of working standard solutions are then prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL.

For the analysis of bulk drug substance, accurately weigh approximately 10 mg of the sample and dissolve it in a 10 mL volumetric flask with methanol. Dilute further with the mobile phase to bring the concentration within the calibration range. For drug products, the sample



preparation will depend on the formulation matrix and may involve extraction steps. A generic liquid-liquid extraction (LLE) could be employed using ethyl acetate.[3][4][5]

Method Validation

The analytical method was validated according to established guidelines to ensure its suitability for the intended purpose.[6][7]

Specificity was evaluated by injecting a blank (mobile phase), a placebo (if applicable), and a standard solution of **2-(Ethyl(phenyl)amino)ethyl acetate**. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of the analyte.

The linearity of the method was assessed by analyzing five concentrations of the reference standard ranging from 10 to 50 μ g/mL. The peak area response was plotted against the concentration, and a linear regression analysis was performed.

Concentration (µg/mL)	Peak Area (arbitrary units)
10	150234
20	301567
30	452890
40	603123
50	754456
Correlation Coefficient (r²)	0.9998

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated as the percentage of the measured amount versus the added amount.



Spiked Level	Amount Added (μg/mL)	Amount Found (μg/mL)	Recovery (%)
80%	16	15.8	98.8
100%	20	20.1	100.5
120%	24	23.7	98.7

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by performing six replicate injections of a standard solution at 100% of the target concentration on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst.

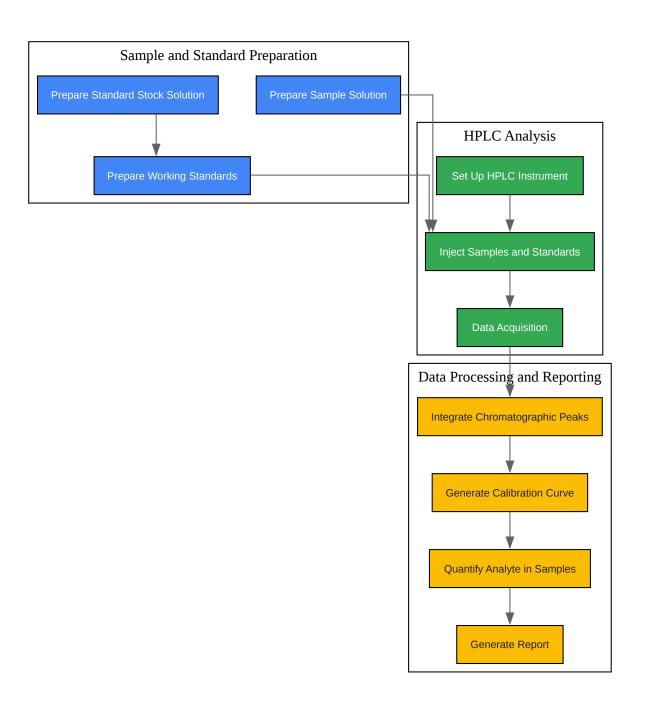
Precisi on Type	Replic ate 1	Replic ate 2	Replic ate 3	Replic ate 4	Replic ate 5	Replic ate 6	Mean	% RSD
Repeat ability (Area)	301567	302111	300987	301876	302345	301123	301668	0.18
Interme diate (Area)	302456	301987	302876	301543	302111	302555	302255	0.19

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Value (μg/mL)
LOD	0.1
LOQ	0.3

Diagrams

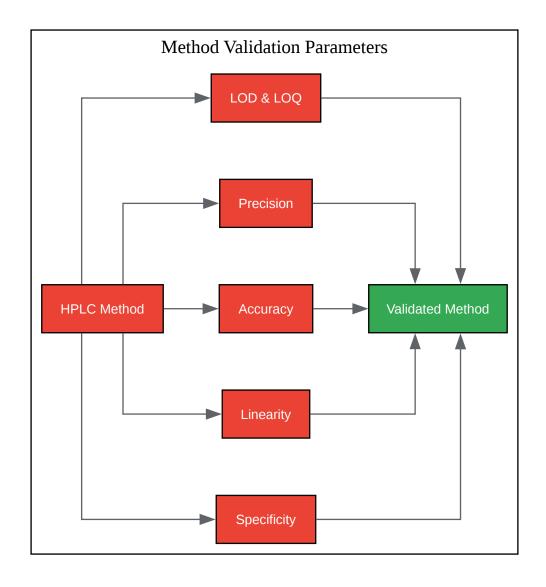




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Caption: Experimental workflow for HPLC analysis.





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Caption: Logical flow of HPLC method validation.

Conclusion

The developed RP-HPLC method for the quantification of **2-(Ethyl(phenyl)amino)ethyl acetate** is simple, specific, linear, accurate, and precise. The validation results demonstrate that the method is suitable for its intended use in a quality control environment for the analysis of both bulk drug substance and finished products.



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